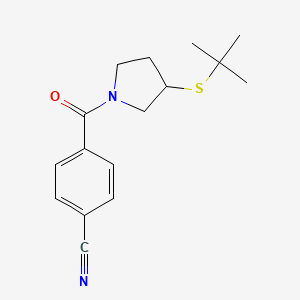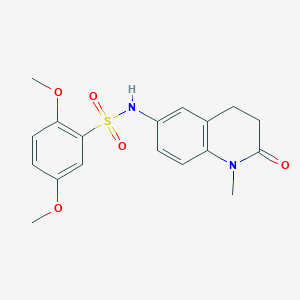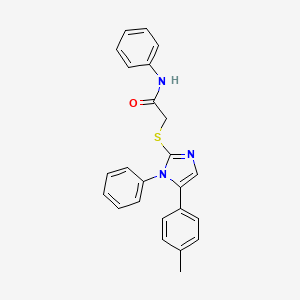
N-phenyl-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, also known as PTIA, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. PTIA is a thioacetamide derivative that contains an imidazole ring and a phenyl group.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound has been studied for its potential in antimicrobial activity. The presence of the imidazole ring, known for its biological significance, suggests that it could be effective against a range of microbial infections. Research indicates that derivatives of imidazole can disrupt the cell membrane of bacteria, leading to their death .
Antifungal Applications
Similar to its antimicrobial properties, this compound may also serve as a base for developing antifungal agents. The imidazole moiety is a common feature in many antifungal drugs, and its modification could lead to new treatments for fungal infections .
Anti-inflammatory Properties
Compounds with an imidazole structure have been associated with anti-inflammatory effects. This could make the compound a candidate for the development of new anti-inflammatory medications, potentially offering relief for conditions like arthritis or inflammatory bowel disease .
Antioxidant Potential
The structural features of this compound suggest it could act as an antioxidant. Antioxidants are crucial in combating oxidative stress in cells, which is linked to various chronic diseases, including cancer and heart disease .
Anticancer Research
Imidazole derivatives are being explored for their anticancer properties. They can interfere with the proliferation of cancer cells and induce apoptosis. Therefore, this compound might contribute to the synthesis of new chemotherapeutic agents .
Enzyme Inhibition
The compound could be used in the study of enzyme inhibition. By binding to enzymes’ active sites, it may inhibit their action, which is a strategy used in drug development for treating various diseases, including HIV and cancer .
Chemical Synthesis
In the field of chemical synthesis, this compound could be used as a precursor or intermediate in the synthesis of more complex molecules. Its versatile structure allows for various chemical modifications, making it valuable in organic chemistry research .
Material Science
Lastly, the compound’s unique properties could be applied in material science, particularly in the development of novel organic compounds with specific electronic or photonic properties. This could lead to advancements in the creation of new materials for electronic devices .
Eigenschaften
IUPAC Name |
2-[5-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS/c1-18-12-14-19(15-13-18)22-16-25-24(27(22)21-10-6-3-7-11-21)29-17-23(28)26-20-8-4-2-5-9-20/h2-16H,17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWRPSWLRUAUER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2895183.png)
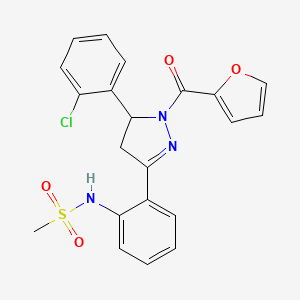
![2-[(3-Methylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B2895186.png)
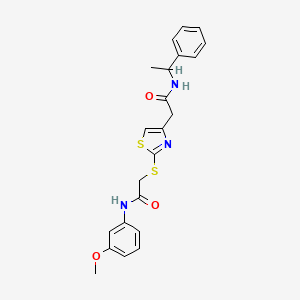
![N-[1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]-2-phenylethene-1-sulfonamide](/img/structure/B2895189.png)
![3-(2,6-dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2895190.png)
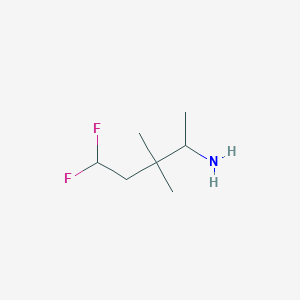
![9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2895194.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
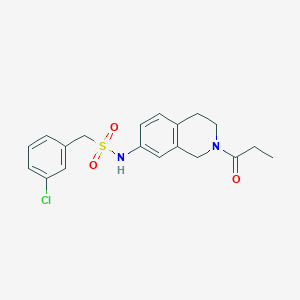
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methyl-N-{[(4-methylphenyl)carbamoyl]methyl}propanamide](/img/structure/B2895198.png)
